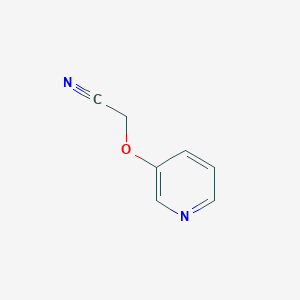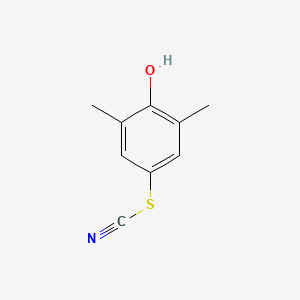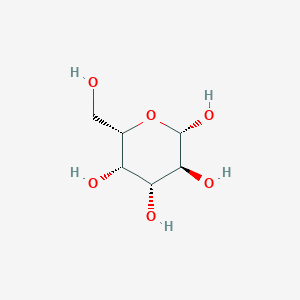
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester is a synthetic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring attached to a phenylalanine moiety, which is further esterified with a methyl group. The unique structure of this compound makes it a valuable subject of study in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester typically involves the coupling of 2-pyrazinecarboxylic acid with L-phenylalanine methyl ester. This reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyrazinecarboxylic acid derivatives.
Reduction: Formation of N-(2-Pyrazinylcarbonyl)-L-phenylalaninol.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The phenylalanine moiety may facilitate the compound’s binding to protein targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Pyrazinylcarbonyl)-L-tyrosine Methyl Ester
- N-(2-Pyrazinylcarbonyl)-L-tryptophan Methyl Ester
- N-(2-Pyrazinylcarbonyl)-L-histidine Methyl Ester
Uniqueness
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylalanine moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C15H15N3O3 |
|---|---|
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
methyl (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoate |
InChI |
InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
AGZXSMPTQAISJW-LBPRGKRZSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B8791665.png)








![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B8791737.png)



